Pseudouridine B

説明

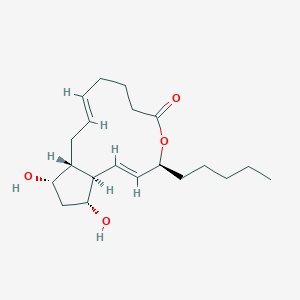

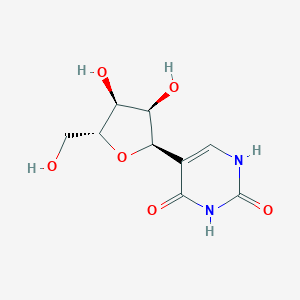

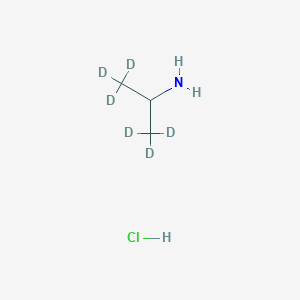

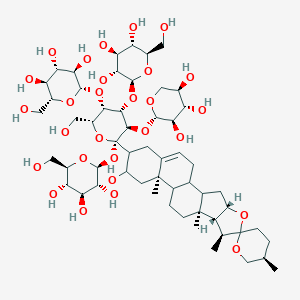

Pseudouridine (Ψ) is an isomer of the nucleoside uridine, in which the uracil is attached via a carbon-carbon instead of a nitrogen-carbon glycosidic bond . It is the most abundant RNA modification in cellular RNA . Pseudouridine enhances the stability of RNA molecules, which is crucial for optimal functionality in processes like translation and splicing by influencing their secondary conformation .

Synthesis Analysis

Pseudouridine synthesis is catalyzed by Pseudouridine Synthase (PUS) enzymes, employing two distinct mechanisms: guide RNA-dependent Ψ catalysis by H/ACA ribonucleoproteins (RNPs) and RNA-independent catalysis by stand-alone PUS enzymes . An improved stereodivergent and practical synthesis of both α- and β-pseudouridines has been achieved from a common intermediate. This practical approach features a highly diastereoselective Grignard reaction using inexpensive protected D-ribose under non-cryogenic conditions and a divergent one-pot, acid-mediated global deprotection–cyclisation and anomerization to give β-pseudouridine .

Molecular Structure Analysis

Pseudouridine is unique among modified nucleosides in possessing a C-C rather than the usual N-C glycosyl bond that links base and sugar . The C-C bond gives it more rotational freedom and conformational flexibility . In addition, pseudouridine has an extra hydrogen bond donor at the N1 position .

Chemical Reactions Analysis

Pseudouridine widely affects the stability and function of different types of RNA . Mainly Ψ–A and Ψ–G pairs have large energies, within a 0.4–0.8 kcal mol −1, when compared to A–U and G–U pairs, perhaps due to the favourable base stacking and hydrogen bonds of Ψ .

Physical And Chemical Properties Analysis

The chemical and physical properties of RNA can be altered with the incorporation of Ψ, which could contribute to subsequent cellular functions . Pseudouridine prefers the C3-endo conformation, enhancing stability in specific structural motifs .

科学的研究の応用

RNA Modification and Its Importance

Pseudouridine, a prevalent RNA modification, is found in eukaryotes and prokaryotes and plays a crucial role in RNA types like small nuclear RNA, rRNA, tRNA, mRNA, and small nucleolar RNA. Its significance spans academic research and drug development due to its ubiquity and functional importance in RNA molecules (Tahir, Tayara, & Chong, 2019).

Structural and Functional Role in RNA

Pseudouridine's role in stabilizing RNA structure and enhancing base stacking is pivotal. Its ability to coordinate a structural water molecule via its free N1-H lends a unique structural influence on RNA's sugar-phosphate backbone. This modification has demonstrated a significant impact on RNA-mediated cellular processes, indicating its crucial role in translation and cell growth (Charette & Gray, 2000).

Computational Identification of Pseudouridine Sites

The identification of pseudouridine sites in RNA, crucial for understanding RNA function, has been advanced by computational methods. Predictive models like iPseU-CNN and iRNA-PseU have been developed, using machine learning to efficiently identify pseudouridine sites in RNA, aiding in research and drug discovery (Chen et al., 2016).

Mapping and Detection Techniques

Advanced techniques such as Ψ-seq and Pseudo-seq have been developed for transcriptome-wide quantitative mapping of pseudouridine. These methods have uncovered numerous pseudouridine sites in human and yeast mRNAs and snoRNAs, elucidating the complex dynamics of RNA modification (Schwartz et al., 2014).

Impact on RNA Function and Stability

Pseudouridine has been found to significantly influence the function and stability of RNA. For example, its presence in mRNA can change the genetic code by affecting base pairing in the ribosome decoding center. This modification's inducibility in response to environmental signals suggests a dynamic regulatory mechanism in mRNA function (Carlile et al., 2014).

Pseudouridylation and Disease Link

The study of pseudouridylation has revealed its potential regulatory role in response to stress, indicating its importance in cellular stress responses. Additionally, artificial introduction of pseudouridine into mRNA has shown potential in generating coding or protein diversity, highlighting its potential therapeutic applications (Ge & Yu, 2013).

将来の方向性

特性

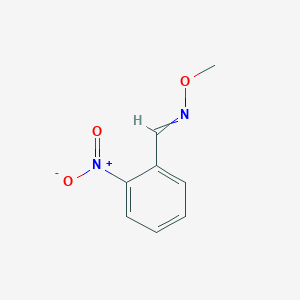

IUPAC Name |

5-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O6/c12-2-4-5(13)6(14)7(17-4)3-1-10-9(16)11-8(3)15/h1,4-7,12-14H,2H2,(H2,10,11,15,16)/t4-,5-,6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTJWIQPHWPFNBW-DBRKOABJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1)[C@@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pseudouridine B | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E,5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hepta-2,5-dienal](/img/structure/B160086.png)